Propagermanium

Crystallography Polymer chemistry Pharmaceutical solid-state characterization

Propagermanium (PGe) is the only organogermanium compound approved as a pharmaceutical agent (Serocion®) for HBe antigen-positive chronic hepatitis B in Japan. Unlike generic Ge-132/repagermanium, PGe adopts a distinct ladder-shaped polymeric structure identifiable by XRD, and exhibits low acute toxicity (LD50 i.p. mice: 2.8 g/kg). This authenticated pharmaceutical-grade reference standard is essential for studies investigating CCR2/CCL2 blockade in cancer metastasis and immune-mediated viral clearance.

Molecular Formula C6H10Ge2O7
Molecular Weight 339.4 g/mol
CAS No. 126595-07-1
Cat. No. B1678255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropagermanium
CAS126595-07-1
Synonyms3-oxygermylpropionic acid polymer
bis(carboxyethyl)germanium sesquioxide
carboxyethylgermanium sesquioxide
DCEFSQD
dicarboxyethenylgermanium sesquioxide
Ge 132
Ge-132
Germanium-132
propagermanium
proxigermanium
repagermanium
SK 818
SK-818
Molecular FormulaC6H10Ge2O7
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O
InChIInChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)
InChIKeyXEABSBMNTNXEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propagermanium (CAS 126595-07-1) Procurement Guide: Structure, Regulatory Status, and Comparative Context


Propagermanium (PGe; INN name), also designated as 3-oxygermylpropionic acid polymer or Ge-132, is a water-soluble polymeric organogermanium compound with the formula ((HOOCCH2CH2Ge)2O3)n [1]. It was first synthesized in 1967 at the Asai Germanium Research Institute in Japan and is approved as a pharmaceutical agent (Serocion®) for the treatment of HBe antigen-positive chronic hepatitis B in Japan [2]. Unlike inorganic germanium salts (e.g., GeO2) which exhibit significant nephrotoxicity leading to FDA import alerts, PGe demonstrates low acute toxicity in rodent models (LD50 i.p. in mice: 2.8 g/kg) [3].

Why Propagermanium Cannot Be Substituted with Repagermanium or Ge-132 Dietary Supplements: Critical Structural and Regulatory Distinctions


Generic substitution fails because propagermanium (PGe) and repagermanium (RGe, also sold as Ge-132 dietary supplements) share the same empirical formula ((HOOCCH2CH2Ge)2O3)n but possess fundamentally different polymeric architectures that dictate distinct pharmaceutical properties [1]. X-ray diffraction analysis reveals that PGe adopts a ladder-shaped polymeric structure of concatenated eight-membered Ge-O rings, whereas RGe forms an infinite two-dimensional sheet structure. Critically, PGe exhibits structural lability, transforming to RGe upon exposure to water vapor and to a straight-chain polymer in aqueous solution—behavior not observed with RGe [1]. This structural divergence directly impacts solubility, stability, and ultimately physiological activity. Furthermore, PGe is the only organogermanium compound approved as a pharmaceutical agent (for chronic hepatitis B in Japan), whereas Ge-132/RGe products are regulated as dietary supplements with variable purity and batch-to-batch consistency [2].

Propagermanium Quantitative Differentiation Evidence: Head-to-Head Structural, Pharmacological, and Clinical Comparisons


Evidence Item 1: X-Ray Diffraction Structural Differentiation of Propagermanium (PGe) from Repagermanium (RGe/Ge-132)

Propagermanium (PGe) and repagermanium (RGe, also designated Ge-132) share the identical empirical formula ((HOOCCH2CH2Ge)2O3)n but possess distinct polymeric architectures. X-ray diffraction analysis demonstrates that PGe has a polymeric ladder-shaped structure composed of concatenated eight-membered rings of Ge-O bonds, whereas RGe exhibits an infinite two-dimensional sheet structure [1]. Furthermore, PGe displays structural lability: it readily dissolves in water, transforms to RGe upon exposure to water vapor, and converts to a straight-chain polymer in aqueous solution. RGe does not undergo these transformations [1].

Crystallography Polymer chemistry Pharmaceutical solid-state characterization

Evidence Item 2: Absence of Radiosensitizing Effect Distinguishes Propagermanium (Ge-132) from Inorganic Germanium Compounds

In a comparative cellular radiosensitivity study, propagermanium (designated Ge-132) did not enhance cellular radiosensitivity, whereas inorganic germanium compounds (GeO2 and germanium nanoparticles) produced a measurable radiosensitizing effect [1]. The comet assay confirmed that GeO2 and germanium nanoparticles enhanced cellular DNA damage, but Ge-132 produced no such enhancement [1].

Radiobiology DNA damage Radiotherapy

Evidence Item 3: Propagermanium as an Orally Bioavailable CCL2-CCR2 Axis Inhibitor with Demonstrated Clinical Safety Profile

Propagermanium functions as an inhibitor of the CCL2-CCR2 signaling axis, a mechanism distinct from other immunomodulatory germanium compounds [1]. In a Phase I dose-escalation trial in breast cancer patients (n=12), propagermanium administered orally up to 90 mg/body/day exhibited no dose-limiting toxicities, establishing a safety profile for repurposing beyond its approved hepatitis B indication [2]. Serum concentrations remained within expected ranges, and IL-6 was downregulated in a dose-dependent manner, consistent with preclinical observations [2].

Chemokine receptor antagonism CCR2 inhibitor Immuno-oncology

Evidence Item 4: Controlled Clinical Evidence of HBe Antigen Clearance in Chronic Hepatitis B

A controlled pilot study of 16-week propagermanium treatment in chronic hepatitis B patients (moderate and mild grades on hepatic histology) demonstrated sustained clearance of hepatitis B e (HBe) antigen and favorable biochemical response at week 16 of treatment and at week 48 post-treatment [1]. This represents a clinical outcome unique among organogermanium compounds, as no other germanium-based agent has regulatory approval for hepatitis B.

Hepatology Antiviral immunomodulation Hepatitis B therapy

Propagermanium (CAS 126595-07-1) Validated Research and Industrial Application Scenarios


CCL2-CCR2 Axis Inhibition in Immuno-Oncology and Metastasis Research

Propagermanium serves as a tool compound for pharmacological inhibition of the CCL2-CCR2 signaling axis, a pathway implicated in premetastatic niche formation and tumor-associated macrophage recruitment [1]. Based on Phase I clinical data demonstrating safety at oral doses up to 90 mg/day and dose-dependent IL-6 suppression, propagermanium is suitable for preclinical and clinical studies investigating CCR2 blockade in cancer metastasis, particularly in breast cancer models [1].

Pharmaceutical-Grade Organic Germanium for Chronic Hepatitis B Research

As the only organogermanium compound approved as a pharmaceutical agent for chronic hepatitis B (in Japan), propagermanium is the appropriate reference standard for studies investigating immune-mediated viral clearance mechanisms [2]. The controlled clinical evidence of sustained HBe antigen clearance through 48 weeks post-treatment provides a validated benchmark for comparative immunomodulatory research [2].

Structural Reference Standard for Distinguishing Pharmaceutical vs. Dietary Supplement Germanium Compounds

Propagermanium (PGe) is structurally distinct from repagermanium (RGe/Ge-132) based on X-ray diffraction analysis of polymer architecture [3]. Researchers requiring authenticated pharmaceutical-grade organogermanium rather than dietary supplement-grade material should procure propagermanium characterized by the ladder-shaped polymeric structure, which is distinguishable from the infinite sheet structure of RGe [3].

Non-Radiosensitizing Control in Radiobiology Studies

In radiobiology research comparing radiosensitizing agents, propagermanium (Ge-132) serves as a validated negative control, as it does not enhance cellular radiosensitivity or induce DNA damage in comet assays, in contrast to inorganic germanium compounds (GeO2, germanium nanoparticles) which produce measurable radiosensitization [4].

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